2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine 2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine
Brand Name: Vulcanchem
CAS No.: 2549005-39-0
VCID: VC11836849
InChI: InChI=1S/C16H19BrN4O/c1-22-15-5-6-18-16(19-15)21-9-7-20(8-10-21)12-13-3-2-4-14(17)11-13/h2-6,11H,7-10,12H2,1H3
SMILES: COC1=NC(=NC=C1)N2CCN(CC2)CC3=CC(=CC=C3)Br
Molecular Formula: C16H19BrN4O
Molecular Weight: 363.25 g/mol

2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine

CAS No.: 2549005-39-0

Cat. No.: VC11836849

Molecular Formula: C16H19BrN4O

Molecular Weight: 363.25 g/mol

* For research use only. Not for human or veterinary use.

2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine - 2549005-39-0

Specification

CAS No. 2549005-39-0
Molecular Formula C16H19BrN4O
Molecular Weight 363.25 g/mol
IUPAC Name 2-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-4-methoxypyrimidine
Standard InChI InChI=1S/C16H19BrN4O/c1-22-15-5-6-18-16(19-15)21-9-7-20(8-10-21)12-13-3-2-4-14(17)11-13/h2-6,11H,7-10,12H2,1H3
Standard InChI Key MLWYCLMRHNXIKZ-UHFFFAOYSA-N
SMILES COC1=NC(=NC=C1)N2CCN(CC2)CC3=CC(=CC=C3)Br
Canonical SMILES COC1=NC(=NC=C1)N2CCN(CC2)CC3=CC(=CC=C3)Br

Introduction

The compound 2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine is a synthetic chemical entity that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a pyrimidine core substituted with a methoxy group and a piperazine ring, which is further modified with a 3-bromophenylmethyl group. Despite the lack of specific literature on this exact compound, its structural analogs and similar compounds have been studied extensively for their pharmacological properties.

Structural Features and Synthesis

The synthesis of compounds similar to 2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine typically involves multiple steps, including the formation of the piperazine ring and its subsequent modification with the bromophenyl group. The presence of a methoxy group on the pyrimidine ring adds unique electronic properties that can influence its biological activity.

Compound ComponentDescription
Pyrimidine CoreCentral ring structure
Methoxy GroupElectron-donating group attached to the pyrimidine
Piperazine RingSubstituted with a 3-bromophenylmethyl group
3-Bromophenylmethyl GroupProvides additional electronic and steric properties

Biological Activities and Potential Applications

While specific biological data for 2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine is limited, compounds with similar structures have shown promise in various therapeutic areas. For instance, piperazine derivatives are known for their neuroprotective and antifungal properties, depending on their specific substitutions. The presence of a bromophenyl group can enhance interactions with biological targets, potentially leading to novel therapeutic applications.

Compound TypePotential Biological Activity
Piperazine DerivativesNeuroprotective, antifungal
Pyrimidine DerivativesAntiviral, anticancer

Comparison with Similar Compounds

Compounds structurally similar to 2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine include those with different substitutions on the piperazine ring or variations in the pyrimidine core. For example, 2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-4-methoxypyrimidine has been studied for its promising biological activities, highlighting the importance of the bromophenyl group's position.

Compound NameStructureKey Features
2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-4-methoxypyrimidineSimilar to the target compound but with a 4-bromophenyl groupPotential pharmacological applications
2-[4-[(3-bromophenyl)methyl]piperazin-1-yl]pyrimidineLacks the methoxy group on the pyrimidineKnown structure but less information on biological activity

Future Research Directions

Further research is necessary to fully elucidate the mechanisms of action and therapeutic potential of 2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine. This includes in vitro and in vivo studies to assess its efficacy and safety. Additionally, computational modeling can provide insights into its binding affinity to specific biological targets, guiding future modifications to enhance its activity.

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